



Zanzalintinib In Vitro Cell-Based Assay: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Zanzalintinib	
Cat. No.:	B8146347	Get Quote

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Introduction

Zanzalintinib (also known as XL092) is a next-generation, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that targets key signaling pathways involved in tumor growth, angiogenesis, and immune regulation.[1][2][3][4] Its primary targets include Vascular Endothelial Growth Factor Receptor (VEGFR), MET, and the TAM (TYRO3, AXL, MER) family of kinases.[1][2][3] By inhibiting these receptor tyrosine kinases, Zanzalintinib has demonstrated potential in preclinical and clinical studies to overcome resistance to therapy and enhance the efficacy of immune checkpoint inhibitors.[2][5][6][7] These application notes provide detailed protocols for in vitro cell-based assays to evaluate the activity of Zanzalintinib.

Mechanism of Action

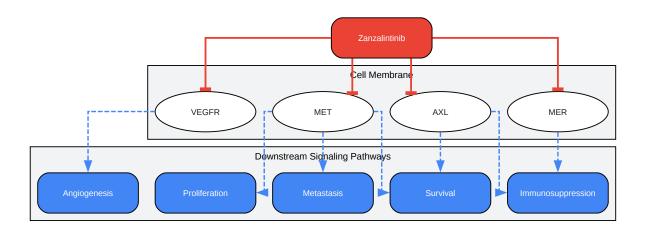
Zanzalintinib is an ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFR2, AXL, and MER.[1][8] The aberrant activation of these kinases is implicated in various oncogenic processes.

 VEGFR2: A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[8]



- MET: The hepatocyte growth factor (HGF) receptor, which, when activated, can drive tumor cell proliferation, survival, invasion, and metastasis.[8]
- TAM Kinases (AXL, MER): These kinases are involved in tumor cell survival, proliferation, and the development of an immunosuppressive tumor microenvironment.[2][8]

By simultaneously inhibiting these pathways, **Zanzalintinib** not only directly targets tumor cell growth and survival but may also modulate the tumor microenvironment to be more permissive to an anti-tumor immune response.[2][6] Preclinical studies have shown that **Zanzalintinib** can promote the repolarization of macrophages from an immune-suppressive M2 phenotype to an immune-permissive M1 phenotype and inhibit macrophage efferocytosis.[2][9][10]



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Figure 1: Zanzalintinib Signaling Pathway

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of **Zanzalintinib** against its key kinase targets in cell-based assays.



Target Kinase	IC50 (nM)	
VEGFR2	1.6	
AXL	3.4	
MER	7.2	
MET	15	
Data sourced from MedChemExpress.[1][8][11]		

Experimental Protocols Radiometric Kinase Inhibition Assay

This protocol is adapted from a general kinase profiling assay and can be used to determine the IC50 of **Zanzalintinib** against its target kinases.[9]

- a. Materials:
- Zanzalintinib (XL092)
- Recombinant active kinase domains (VEGFR2, MET, AXL, MER)
- Kinase-specific substrate
- Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij 35, 0.02
 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO
- ATP (Sigma-Aldrich)
- [y-33P]ATP (PerkinElmer)
- 96-well microtiter plates
- DMSO
- b. Procedure:



- Compound Preparation: Prepare a 10 mmol/L stock solution of Zanzalintinib in sterile DMSO. Perform serial dilutions to create a range of concentrations for the dose-response experiment. The final DMSO concentration in the assay should be ≤ 0.4%.
- Reaction Mixture Preparation: In a 96-well microtiter plate, mix the recombinant kinase and its specific substrate in the assay buffer.
- Compound Addition: Add the diluted Zanzalintinib or DMSO (vehicle control) to the reaction mixtures.
- Incubation: Incubate the plate for 20 minutes at room temperature.
- Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and [γ -33P]ATP to a final concentration of 10 μ M.
- Reaction Termination and Measurement: After a defined incubation period (specific to the kinase), terminate the reaction and measure the incorporation of 33P into the substrate using a suitable method (e.g., filter binding and scintillation counting).
- Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control for each Zanzalintinib concentration. Determine the IC50 value by fitting the data to a doseresponse curve.

Cell Viability/Proliferation Assay (General Protocol)

This is a generalized protocol for assessing the effect of **Zanzalintinib** on the viability and proliferation of cancer cell lines. Specific cell lines used in preclinical xenograft models of **Zanzalintinib** include NCI-H441 (lung cancer), Hs 746T (gastric cancer), SNU-5 (gastric cancer), and MDA-MB-231 (breast cancer).[9]

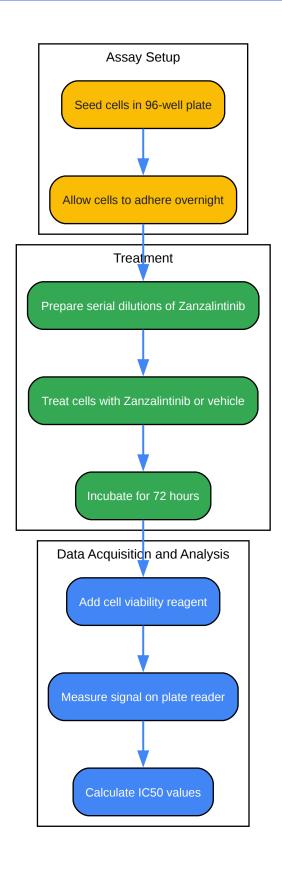
a. Materials:

- Cancer cell lines (e.g., NCI-H441, Hs 746T, SNU-5, MDA-MB-231)
- Complete cell culture medium
- Zanzalintinib (XL092)



- 96-well cell culture plates
- Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
- Plate reader
- b. Procedure:
- Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: The next day, treat the cells with serial dilutions of Zanzalintinib.
 Include a vehicle control (DMSO).
- Incubation: Incubate the plates for a specified period (e.g., 72 hours).
- Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
- Data Acquisition: Measure the absorbance or luminescence using a plate reader.
- Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the **Zanzalintinib** concentration. Calculate the IC50 value.





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Figure 2: Cell Viability Assay Workflow



Conclusion

The provided protocols and data offer a framework for the in vitro evaluation of **Zanzalintinib**. These assays are crucial for understanding the compound's mechanism of action, determining its potency against specific cancer cell lines, and elucidating its immunomodulatory effects. Further investigation into the effects of **Zanzalintinib** on a broader range of cancer cell lines and in combination with other therapeutic agents is warranted to fully characterize its preclinical profile.

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